molecular formula C22H30BrNO3 B14156044 (2-Hydroxyethyl)triethylammonium bromide benzilate CAS No. 32341-68-7

(2-Hydroxyethyl)triethylammonium bromide benzilate

Cat. No.: B14156044
CAS No.: 32341-68-7
M. Wt: 436.4 g/mol
InChI Key: GIGGCFWOBHJNIP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Hydroxyethyl)triethylammonium bromide benzilate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a triethylammonium group attached to a hydroxyethyl group, with a bromide ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl)triethylammonium bromide benzilate typically involves the reaction of triethylamine with 2-bromoethanol. The reaction proceeds via nucleophilic substitution, where the triethylamine acts as a nucleophile, attacking the electrophilic carbon in 2-bromoethanol, resulting in the formation of the quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)triethylammonium bromide benzilate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as chloride or iodide, through ion exchange reactions.

    Oxidation and Reduction Reactions: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form primary alcohols.

    Addition Reactions: The compound can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium chloride or potassium iodide, typically carried out in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different halides.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Primary alcohols are the main products.

Scientific Research Applications

(2-Hydroxyethyl)triethylammonium bromide benzilate has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.

    Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)triethylammonium bromide benzilate involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, the compound can interact with ion channels and transport proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxyethyl)triethylammonium iodide
  • (2-Hydroxyethyl)triethylammonium chloride
  • Tetrabutylammonium bromide
  • Benzyltrimethylammonium chloride

Uniqueness

(2-Hydroxyethyl)triethylammonium bromide benzilate is unique due to its specific combination of a hydroxyethyl group and a triethylammonium group, which imparts distinct physicochemical properties. This combination allows it to act as an effective phase transfer catalyst and interact with biological membranes in a specific manner, making it valuable in both chemical synthesis and biological research.

Properties

CAS No.

32341-68-7

Molecular Formula

C22H30BrNO3

Molecular Weight

436.4 g/mol

IUPAC Name

triethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]azanium;bromide

InChI

InChI=1S/C22H30NO3.BrH/c1-4-23(5-2,6-3)17-18-26-21(24)22(25,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,25H,4-6,17-18H2,1-3H3;1H/q+1;/p-1

InChI Key

GIGGCFWOBHJNIP-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.